Ethyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate
CAS No.: 923148-75-8
Cat. No.: VC3944275
Molecular Formula: C11H9F3N2O2
Molecular Weight: 258.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923148-75-8 |
|---|---|
| Molecular Formula | C11H9F3N2O2 |
| Molecular Weight | 258.2 g/mol |
| IUPAC Name | ethyl 2-cyano-2-[5-(trifluoromethyl)pyridin-2-yl]acetate |
| Standard InChI | InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8(5-15)9-4-3-7(6-16-9)11(12,13)14/h3-4,6,8H,2H2,1H3 |
| Standard InChI Key | OKGJTCMDKJMTCV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C#N)C1=NC=C(C=C1)C(F)(F)F |
| Canonical SMILES | CCOC(=O)C(C#N)C1=NC=C(C=C1)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate features a pyridine ring substituted at the 5-position with a trifluoromethyl (-CF₃) group and at the 2-position with a cyanoacetate (-CH(CN)COOEt) moiety. The trifluoromethyl group contributes significant electronegativity and lipophilicity, while the cyanoacetate group introduces reactivity toward nucleophilic and electrophilic agents .
The molecular formula is C₁₁H₉F₃N₂O₂, with a molecular weight of 270.20 g/mol (calculated based on analogous structures) . Key structural features include:
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Pyridine ring: A six-membered aromatic ring with nitrogen at the 1-position, enabling π-π stacking and hydrogen bonding.
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Trifluoromethyl group: Enhances metabolic stability and membrane permeability in biological systems.
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Ethyl cyanoacetate: Provides a reactive α-carbon for condensation and cyclization reactions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure. Key signals include:
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¹H NMR (400 MHz, CDCl₃): δ 4.13 (s, 2H, CH₂), 7.08–7.10 (d, 2H, pyridine-H), 8.25–8.39 (d, 2H, pyridine-H) .
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¹³C NMR: Peaks at δ 167.8 (COOEt), 157.9 (C≡N), and 124.1 (q, J = 340 Hz, CF₃) .
Infrared (IR) spectroscopy reveals absorption bands at 1750 cm⁻¹ (C=O stretch) and 2220 cm⁻¹ (C≡N stretch), consistent with its functional groups.
Table 1: Comparative NMR Data for Ethyl 2-Cyano-2-(5-(Trifluoromethyl)Pyridin-2-Yl)Acetate
| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| CH₂ (acetate) | 4.13 | Singlet | |
| Pyridine C-H | 7.08–8.39 | Doublet | |
| CF₃ | -38.77 | Singlet | |
| COOEt | 167.8 | - |
Synthesis and Reaction Mechanisms
Knoevenagel Condensation
The compound is synthesized via a Knoevenagel condensation between 5-(trifluoromethyl)pyridine-2-carbaldehyde and ethyl cyanoacetate in the presence of a base (e.g., sodium ethoxide) . Optimized conditions include:
The mechanism proceeds through deprotonation of ethyl cyanoacetate, followed by nucleophilic attack on the aldehyde and subsequent dehydration.
Table 2: Synthetic Optimization Parameters
| Example | Temperature (°C) | Time (min) | Yield (%) | Key NMR Signals |
|---|---|---|---|---|
| 1 | 60 | 170 | 87.5 | δ 4.13 (s), 7.08–8.39 (d) |
| 2 | 80 | 160 | 89.8 | δ 4.13 (s), 7.08–8.39 (d) |
| 3 | 70 | 170 | 78.2 | δ 4.13 (s), 7.08–8.39 (d) |
Post-Synthetic Modifications
The α-cyano group enables further functionalization:
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Hydrolysis: Forms carboxylic acid derivatives under acidic conditions.
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Cyclization: Reacts with hydrazines to yield pyrazole analogs.
Applications in Pharmaceutical and Agrochemical Research
Drug Discovery
The trifluoromethyl group enhances blood-brain barrier penetration, making the compound valuable in CNS drug development. Derivatives exhibit activity against:
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Kinase inhibitors: Modulate signaling pathways in oncology.
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Antimicrobial agents: Disrupt bacterial cell wall synthesis via hydrogen bonding.
Agrochemical Intermediates
In agrochemicals, the compound is a precursor to herbicides and insecticides. The CF₃ group improves rainfastness and UV stability in field applications.
Stability and Analytical Profiling
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) confirms purity (>98%) using a C18 column and acetonitrile/water mobile phase.
Degradation Studies
The compound remains stable under ambient conditions for >6 months but hydrolyzes in strong acids (t₁/₂ = 2 hours at pH 1).
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